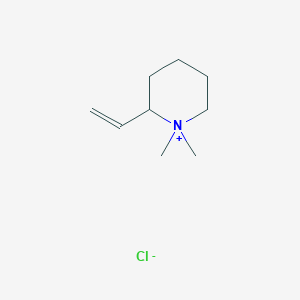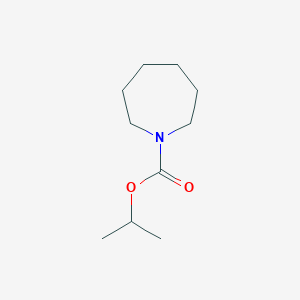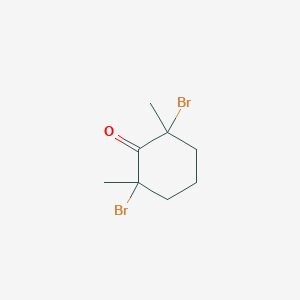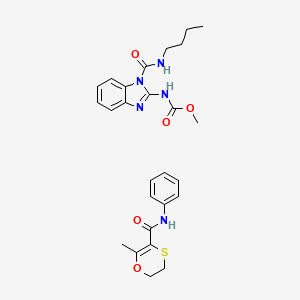
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C9H18ClN. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethenyl and dimethyl groups. It is often used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate alkylating agent, such as vinyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal temperature and pressure conditions
- Efficient separation and purification of the product using techniques such as distillation and crystallization
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are typical reagents.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidinium derivatives
Substitution: Hydroxide or alkoxide substituted products
Aplicaciones Científicas De Investigación
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and ion channels. The compound can bind to specific receptors, such as muscarinic acetylcholine receptors, and modulate their activity. This interaction can lead to changes in ion flux and cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylpiperidin-1-ium chloride
- 2-Methyl-1,1-dimethylpiperidin-1-ium chloride
- 2-Ethyl-1,1-dimethylpiperidin-1-ium chloride
Uniqueness
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
Propiedades
Número CAS |
60612-30-8 |
|---|---|
Fórmula molecular |
C9H18ClN |
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
2-ethenyl-1,1-dimethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H18N.ClH/c1-4-9-7-5-6-8-10(9,2)3;/h4,9H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
IQYBCUWTFIVPLF-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1C=C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)




![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
